molecular formula C15H15NO6S B1199831 4-(Methylthio)phenyl 4-((2,5-dioxo-1-pyrrolidinyl)oxy)-4-oxobutanoate CAS No. 86451-38-9

4-(Methylthio)phenyl 4-((2,5-dioxo-1-pyrrolidinyl)oxy)-4-oxobutanoate

Cat. No. B1199831
CAS RN: 86451-38-9
M. Wt: 337.3 g/mol
InChI Key: UHZDRHRCJXXUOK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-(Methylthio)phenyl 4-((2,5-dioxo-1-pyrrolidinyl)oxy)-4-oxobutanoate” are not specified in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, refractive index, and more. For “this compound”, these details are not available in the sources I found .

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the mechanism of action for “4-(Methylthio)phenyl 4-((2,5-dioxo-1-pyrrolidinyl)oxy)-4-oxobutanoate” is not mentioned in the available sources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, specific safety and hazard data for “4-(Methylthio)phenyl 4-((2,5-dioxo-1-pyrrolidinyl)oxy)-4-oxobutanoate” is not available in the sources I found .

properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(4-methylsulfanylphenyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-23-11-4-2-10(3-5-11)21-14(19)8-9-15(20)22-16-12(17)6-7-13(16)18/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZDRHRCJXXUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235560
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86451-38-9
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086451389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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